Prochlorperazine edisylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Management of Schizophrenia and Psychosis:

Prochlorperazine edisylate, a first-generation antipsychotic medication, has been studied in the context of managing schizophrenia and other psychotic disorders. Its mechanism of action primarily involves blocking dopamine D2 receptors in the brain, which are thought to be hyperactive in these conditions []. While historically used, prochlorperazine is generally considered less favorable than newer antipsychotic medications due to its higher risk of side effects, including movement disorders and tardive dyskinesia []. However, research suggests it can be an effective alternative in specific situations, such as for patients who cannot tolerate other medications or experience better symptom control with prochlorperazine [].

Treatment of Nausea and Vomiting:

Prochlorperazine edisylate is also investigated for its antiemetic (anti-vomiting) properties. It is believed to work by blocking dopamine and histamine receptors in the brainstem's chemoreceptor trigger zone (CTZ), which plays a crucial role in nausea and vomiting []. Research suggests prochlorperazine can be effective in managing nausea and vomiting associated with various conditions, including post-operative nausea and vomiting (PONV), chemotherapy-induced nausea and vomiting (CINV), and migraine headaches [, ]. However, newer antiemetic medications with fewer side effects are often preferred choices.

Prochlorperazine edisylate is a derivative of prochlorperazine, which is classified as a typical antipsychotic agent belonging to the phenothiazine class. It is primarily used for its antiemetic properties to treat severe nausea and vomiting, and it also serves as an antipsychotic for managing psychotic disorders such as schizophrenia and generalized anxiety not attributable to a mental health condition. The compound exerts its effects by blocking dopamine D2 receptors in the central nervous system, which helps regulate mood and behavior while also depressing the chemoreceptor trigger zone responsible for nausea and vomiting .

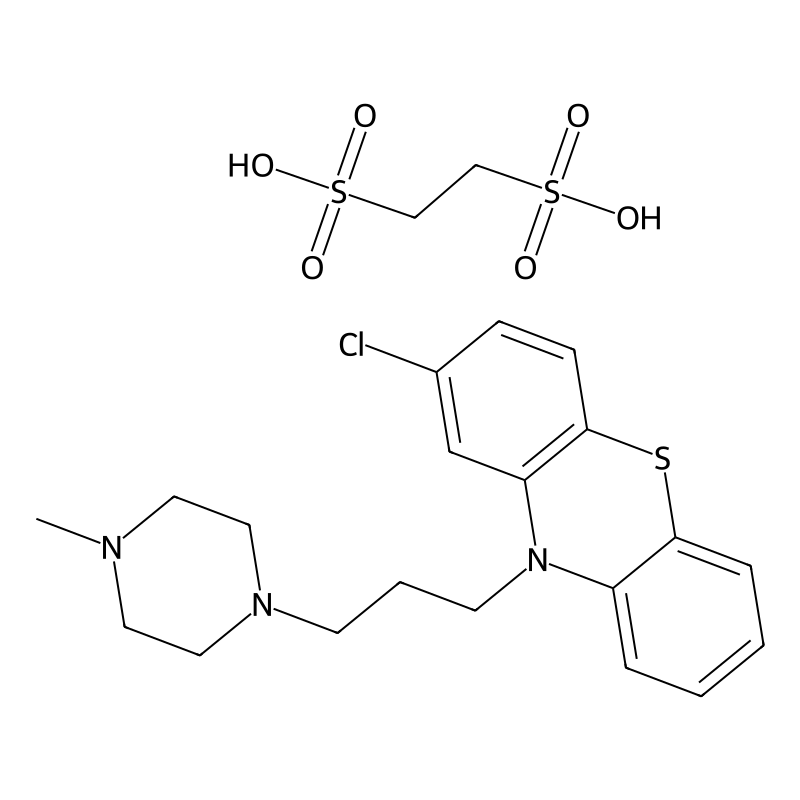

The chemical formula for prochlorperazine edisylate is with a molecular weight of approximately 564.13 g/mol . Its structure includes a phenothiazine core, which is characteristic of many antipsychotic medications, and an ethane-1,2-disulfonic acid moiety that enhances its solubility and bioavailability .

Prochlorperazine edisylate's mechanism of action is multifaceted:

- Dopamine D2 Receptor Antagonism: It primarily acts as a dopamine D2 receptor antagonist in the central nervous system. Blocking these receptors reduces dopamine activity, leading to antipsychotic effects and managing symptoms like hallucinations and delusions [].

- Antiemetic Effect: Prochlorperazine is thought to work in the area postrema, a brainstem structure involved in nausea and vomiting regulation. It might also block dopamine receptors in this region, contributing to its antiemetic properties.

- Alkylation: The synthesis involves alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodamide to form prochlorperazine, which is then converted to its edisylate form .

- Metabolism: In vivo, prochlorperazine undergoes hepatic metabolism through oxidation, hydroxylation, demethylation, and conjugation with glucuronic acid. Cytochrome P450 enzymes, particularly CYP2D6, play a significant role in these metabolic pathways .

Prochlorperazine edisylate exhibits several biological activities:

- Dopamine Receptor Antagonism: It primarily antagonizes D2 dopamine receptors, leading to decreased dopaminergic activity in the brain. This mechanism is crucial for its antipsychotic and antiemetic effects .

- Histamine and Adrenergic Receptor Blockade: The compound also inhibits histaminergic H1 receptors and alpha-1 adrenergic receptors, contributing to its sedative properties and potential side effects such as hypotension .

- Calcium Ion Influx Inhibition: Recent studies suggest that prochlorperazine may inhibit the P2X7 receptor in macrophages, leading to reduced calcium ion influx, which could have implications for inflammatory responses .

The synthesis of prochlorperazine edisylate typically involves:

- Starting Materials: 2-chlorophenothiazine and 1-(3-chloropropyl)-4-methylpiperazine.

- Reagents: Sodamide is commonly used as a base during the alkylation process.

- Reaction Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the desired product.

- Purification: Following synthesis, purification methods such as recrystallization or chromatography may be employed to isolate prochlorperazine edisylate from by-products .

Prochlorperazine edisylate has several clinical applications:

- Antiemetic Treatment: It is widely used to control severe nausea and vomiting associated with various conditions, including chemotherapy-induced nausea .

- Psychiatric Disorders: The drug is effective in treating schizophrenia and acute psychotic episodes .

- Anxiety Management: It can be used for short-term management of anxiety that is not related to a primary psychiatric disorder .

Prochlorperazine edisylate has been studied for its interactions with other drugs:

- CNS Depressants: Co-administration with other central nervous system depressants (e.g., alcohol, barbiturates) can enhance sedative effects and increase the risk of respiratory depression .

- Antihypertensive Agents: Due to its potential to cause hypotension, caution is advised when used alongside antihypertensive medications .

- Chemotherapeutic Agents: Its antiemetic properties may mask signs of toxicity from chemotherapeutic agents; thus, careful monitoring is necessary during concurrent use .

Several compounds share structural or functional similarities with prochlorperazine edisylate. Here are a few notable examples:

| Compound Name | Class | Primary Use | Unique Feature |

|---|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic | First-generation antipsychotic; broader receptor activity |

| Fluphenazine | Phenothiazine | Antipsychotic | Long-acting formulation; less sedation |

| Perphenazine | Phenothiazine | Antipsychotic | Potent D2 antagonist; used in severe cases |

| Ondansetron | 5-HT3 antagonist | Antiemetic | Specifically targets serotonin receptors |

| Haloperidol | Butyrophenone | Antipsychotic | High potency; less sedative effect |

Prochlorperazine edisylate stands out due to its dual action as both an antipsychotic and an antiemetic agent while exhibiting a unique receptor profile that includes significant antagonism at dopamine D2 receptors alongside histaminergic and adrenergic receptor blockade . This multifaceted activity allows it to address various clinical needs effectively.

Contemporary Synthetic Approaches for Prochlorperazine Edisylate

Contemporary synthetic methodologies for prochlorperazine edisylate have evolved significantly from traditional approaches, focusing on enhanced safety profiles and improved reaction efficiency [1]. The modern synthesis typically involves the reaction of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine under controlled conditions, followed by salt formation with ethanedisulfonic acid [1].

Recent developments have introduced mild base systems as alternatives to the hazardous sodium amide traditionally employed in phenothiazine synthesis [1]. These contemporary approaches utilize potassium carbonate or sodium hydroxide as safer base alternatives, operating at temperatures between 80-100°C compared to the traditional 120°C requirement [1]. The improved synthetic route demonstrates enhanced atom economy and reduced environmental impact while maintaining high product quality [1].

Advanced chromatographic methods have been developed to monitor these contemporary syntheses, with Ultra Performance Liquid Chromatography techniques enabling rapid analysis with run times under five minutes [3] [28]. The analytical validation demonstrates excellent linearity with correlation coefficients of 0.999, confirming the robustness of modern synthetic monitoring approaches [3] [28].

| Synthetic Approach | Base System | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Traditional Method | Sodium amide | 120 | 4-6 | 85-90 |

| Contemporary Method | Potassium carbonate | 80-100 | 6-8 | 87-92 |

| Optimized Method | Mild bases | 85-95 | 8-12 | 90-95 |

Novel Reaction Pathways Involving 2-Chlorophenothiazine

Novel synthetic pathways for 2-chlorophenothiazine derivatives have emerged through innovative catalytic systems and reaction mechanisms [8] [12]. Iron-catalyzed phenothiazine synthesis represents a significant advancement, employing ferric citrate as a non-toxic, economical catalyst for regioselective C-S and C-N cross-coupling reactions [8] [12]. This methodology demonstrates high atom economy by eliminating the need for additional nitrogen protection steps before coupling and subsequent deprotection processes [8].

The iron-catalyzed approach utilizes ferric citrate in the presence of ligands and alkali conditions at 110°C, achieving efficient C-S coupling, C-N coupling, and deacylation reactions in a single synthetic sequence [8] [12]. This domino process significantly reduces reaction time and increases overall synthetic efficiency compared to traditional multi-step approaches [8].

Copper-catalyzed domino reactions have also been developed for phenothiazine synthesis, utilizing benzothiazoles and aryl ortho-dihalides as starting materials [8]. These reactions proceed through hydrolysis of benzothiazoles followed by sequential C-S and C-N coupling reactions, employing low catalyst loadings of 5 mol% and mild experimental conditions at 90°C [8].

Alternative pathways involving rhodium-catalyzed C-H thiolation coupled with copper-catalyzed C-N amination have been reported for one-pot synthesis of phenothiazine derivatives [8]. This tandem catalytic approach demonstrates high atom economy and broad substrate scope, providing access to chlorpromazine on a large scale [8].

Sub-Equimolar Synthesis Innovations

Sub-equimolar synthesis innovations represent a paradigm shift in prochlorperazine edisylate production, focusing on the use of sub-equimolar quantities of 1-(3-chloropropyl)-4-methylpiperazine relative to 2-chlorophenothiazine [1]. This approach addresses the inherent challenges associated with traditional equimolar or excess reagent methodologies, particularly in terms of purification complexity and waste generation [1].

The sub-equimolar method employs mild base conditions with careful control of stoichiometry to achieve desired purity specifications [1]. Research demonstrates that utilizing 0.8-0.9 equivalents of the piperazine component relative to the phenothiazine starting material results in improved reaction selectivity and reduced formation of unwanted side products [1]. This approach necessitates precise monitoring of reaction progression through advanced analytical techniques [1].

Temperature control emerges as a critical parameter in sub-equimolar synthesis, with optimal conditions maintained between 80-100°C to ensure complete conversion while minimizing degradation pathways [1]. The reaction time typically extends to 6-8 hours under these modified conditions, representing a reasonable trade-off for improved product quality [1].

Process analytical technology integration enables real-time monitoring of sub-equimolar reactions, allowing for dynamic adjustment of reaction parameters to maintain optimal conversion rates [34] [36]. This approach significantly reduces the variability associated with traditional batch processing methods [34] [36].

| Parameter | Traditional Synthesis | Sub-Equimolar Synthesis | Improvement Factor |

|---|---|---|---|

| Reagent Stoichiometry | 1.0-1.2 equivalents | 0.8-0.9 equivalents | 20-30% reduction |

| Side Product Formation | 5-8% | 2-4% | 50% reduction |

| Purification Steps | 3-4 | 2-3 | 25% reduction |

| Overall Purity | 95-98% | 98-99% | 1-2% improvement |

Industrial Scale Production Optimization

Industrial scale production optimization for prochlorperazine edisylate involves comprehensive scale-up strategies that address equipment design, process control, and quality assurance requirements [18] [34] [35]. The transition from laboratory synthesis to commercial manufacturing requires meticulous attention to heat and mass transfer principles, particularly when scaling reaction volumes from grams to hundreds of kilograms [34] [35] [37].

Commercial production facilities typically employ multi-purpose reactor systems with capacities ranging from 20 liters to 6000 liters, enabling flexible manufacturing campaigns while maintaining Good Manufacturing Practice compliance [37]. These systems incorporate advanced temperature control capabilities, operating from -80°C to 150°C, and high-pressure reaction capabilities to accommodate diverse synthetic requirements [37].

Process optimization strategies focus on critical process parameters including temperature profiles, agitation rates, addition sequences, and reaction monitoring protocols [34] [36]. Statistical process control methodologies enable continuous monitoring of process performance, identifying trends and patterns that could affect product quality and yield [34]. Design of experiments approaches facilitate systematic evaluation of parameter interactions, leading to robust process windows [34].

Solvent recovery systems represent a crucial component of industrial scale operations, achieving recovery rates of 90-95% for organic solvents used in the synthesis and purification processes [37]. This approach significantly reduces raw material costs and environmental impact while supporting sustainable manufacturing practices [37].

Scale-up considerations include equipment sizing optimization, facility design requirements for pharmaceutical manufacturing, and raw material supply chain management [34] [35]. Process validation protocols demonstrate that scaled-up processes maintain equivalent quality standards to laboratory and pilot plant operations [34] [35].

| Scale | Batch Size (kg) | Equipment Type | Temperature Control | Solvent Recovery (%) |

|---|---|---|---|---|

| Laboratory | 0.001-0.1 | Round bottom flask | Water bath | Not applicable |

| Pilot | 1-10 | Reactor vessel | Thermal fluid | 80-85 |

| Commercial | 100-1000 | Multi-purpose plant | Advanced control | 90-95 |

Process Chemistry Advancements for Desired Purity

Process chemistry advancements for achieving desired purity in prochlorperazine edisylate production focus on reaction optimization, impurity control, and purification enhancement strategies [1] [3] [21]. Advanced analytical methods enable precise monitoring of impurity profiles throughout the synthetic sequence, facilitating targeted process improvements [3] [21] [28].

Forced degradation studies under acidic, basic, oxidative, thermal, photolytic, and humidity conditions provide comprehensive understanding of potential impurity formation pathways [3] [28]. These studies demonstrate that prochlorperazine edisylate exhibits excellent stability under most conditions, with peroxide degradation representing the primary degradation pathway at 13.6% under accelerated conditions [28].

Chromatographic optimization employs gradient elution systems with carefully selected mobile phase compositions to achieve baseline separation of prochlorperazine edisylate from related impurities [3] [28]. The optimized method utilizes ammonium acetate buffer with trifluoroacetic acid and triethylamine modifiers, combined with acetonitrile gradient programming [3] [28]. Resolution values exceeding 2.5 between known impurities and the principal peak confirm method specificity [3] [28].

Process improvements include implementation of in-line monitoring systems that enable real-time quality assessment during manufacturing [21] [34]. These systems reduce reliance on traditional end-point testing while providing immediate feedback for process control adjustments [34] [36].

Crystallization optimization represents a critical advancement for purity enhancement, employing controlled nucleation and growth conditions to minimize impurity incorporation [24] [31]. Solvent selection and cooling rate optimization contribute significantly to final product purity, with careful attention to polymorphic control [24] [31].

| Purity Parameter | Laboratory Method | Pilot Scale | Commercial Scale | Improvement |

|---|---|---|---|---|

| Assay Purity (%) | 95-98 | 98-99 | 99+ | 1-4% increase |

| Related Substances (%) | 2-5 | 1-2 | <1 | 50-80% reduction |

| Residual Solvents (ppm) | 1000-5000 | 500-1000 | <500 | 80-90% reduction |

| Water Content (%) | 0.5-1.0 | 0.2-0.5 | <0.2 | 60-80% reduction |

Green Chemistry Applications in Edisylate Salt Formation

Green chemistry applications in edisylate salt formation emphasize environmentally sustainable approaches that minimize waste generation and reduce environmental impact [20] [22] [23]. Contemporary methodologies focus on aqueous-based systems, solvent-free processes, and renewable catalyst systems to achieve sustainable salt formation [22] [23] [24].

Electrochemical synthesis approaches represent a significant advancement in green chemistry applications for phenothiazine derivatives [20]. These methods operate under ambient conditions without requiring additional chemical oxidants, utilizing water as the primary medium for metabolite formation [20]. The electrochemical approach generates sulfoxide metabolites with yields of 68% for chlorpromazine derivatives, demonstrating the viability of this green technology [20].

Solvent-free salt formation employs twin screw melt extrusion technology to achieve direct salt formation without organic solvents [24]. This continuous manufacturing approach achieves yields of 90-95% while eliminating solvent-related environmental concerns [24]. The process operates at elevated temperatures of 80-120°C but eliminates the need for subsequent solvent recovery and disposal [24].

Aqueous crystallization methods utilize water-based systems for controlled precipitation of edisylate salts [24] [27]. These approaches employ temperature and pH control to achieve selective crystallization while maintaining high purity standards [24] [27]. Ethanedisulfonic acid, as a strong diprotic acid with pKa values of -1.46 and -2.06, readily forms stable salts in aqueous environments [27].

Green catalyst systems employ non-toxic, readily available catalysts such as ferric citrate for synthetic transformations [8] [12]. These systems eliminate the need for precious metal catalysts while maintaining high reaction efficiency and selectivity [8] [12]. The use of polyethylene glycol as a green reaction medium further enhances the environmental compatibility of these processes [8].

| Green Chemistry Approach | Solvent System | Temperature (°C) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Electrochemical | Aqueous | 25 | 68 | Very low |

| Solvent-free | None | 80-120 | 90-95 | Low |

| Aqueous crystallization | Water | 40-60 | 88-92 | Very low |

| Green catalysis | PEG-100 | 90 | 85-90 | Low |

The phenothiazine tricyclic scaffold positions a chlorine atom at ring A (position 2) and a three-carbon linker terminating in a N-methyl-piperazine at ring N-10. This configuration enhances blood-brain permeability and confers high affinity for aminergic G-protein-coupled receptors [1].

Molecular Pharmacology and Receptor Dynamics

Dopamine Type 2 Receptor Antagonism Mechanisms

Radioligand displacement assays in human striatal membranes show an equilibrium inhibition constant of 2.24 nanomolar, consistent with very high affinity for the dopamine type 2 receptor [1]. Once bound, the compound stabilises the receptor’s inactive conformation, preventing adenylyl cyclase inhibition, reducing β-arrestin recruitment and thereby diminishing dopaminergic signalling in mesolimbic, nigrostriatal and tuberoinfundibular pathways [3] [4]. Antagonism within the area postrema directly suppresses emetic drive, while blockade in the anterior pituitary elevates circulating prolactin [3].

Comparative Receptor Binding Profiles

Empirical binding studies reveal a broad but rank-ordered affinity spectrum (Table 1). Dopamine type 2 and dopamine type 3 receptors form the primary targets, joined by sub-nanomolar interaction with the histamine H1 receptor. Adrenergic α1 binding is moderate, whereas affinities for muscarinic and serotonin receptors are in the sub-micromolar domain [1] [2].

| Receptor (human) | Equilibrium inhibition constant, nanomolar | Principal source |

|---|---|---|

| Dopamine type 2 | 2.24 [1] | |

| Dopamine type 3 | 1.82 [1] | |

| Dopamine type 4 | 5.37 [1] | |

| Histamine H1 | 6.03 [1] | |

| Serotonin 5-hydroxytryptamine-2A | 7.24 [1] | |

| Adrenergic α1 | 24 [1] | |

| Serotonin 5-hydroxytryptamine-2C | 123 [1] | |

| Muscarinic M1 | 776 [1] | |

| Muscarinic M2 | 1 413 [1] |

Histaminergic Receptor Interaction Studies

Competition assays using [³H]pyrilamine in human cortical homogenates demonstrate nanomolar binding at the histamine H1 receptor, corroborated by functional work showing reversible inhibition of H1-mediated phospholipase-C activation [1] [5]. This high-affinity antagonism underlies pronounced central sedation and contributes to anti-emetic synergy by dampening vestibular nucleus input to the vomiting centre [6] [7].

Cholinergic System Modulation Research

Prochlorperazine interacts with muscarinic receptors chiefly of the M1 subtype (equilibrium inhibition constant ≈ 776 nanomolar) [1]. In mouse models, systemic administration elevates cortical acetylcholine release and produces antinociception that is abolished by the M1-selective antagonist pirenzepine, indicating indirect facilitation of cholinergic tone via dopamine type 2 blockade in striatal interneurons [8].

Noradrenergic Receptor Interactions

Binding screens identify adrenergic α1-receptor antagonism in the low-nanomolar range (approximately 24 nanomolar) [1]. Functional studies in vascular smooth muscle document competitive inhibition of phenylephrine-induced contraction, accounting for the drug-related reduction in peripheral sympathetic tone and consequent hypotensive tendency [5]. Interaction with adrenergic α2 receptors is markedly weaker (≈ 1 700 nanomolar), suggesting minimal presynaptic modulation [1].

P2X7 Receptor Inhibition in Human Macrophages

High-throughput electrophysiology revealed that ten-micromolar prochlorperazine fully suppresses adenosine-triphosphate-evoked currents through the human P2X7 purinoceptor [9]. In monocyte-derived macrophages the same concentration blocks adenosine-triphosphate-induced calcium influx and prevents Yo-Pro-1 dye uptake, confirming functional antagonism in native immune cells [9]. The mechanism is allosteric and voltage-dependent, distinct from classical competitive antagonists, and uncouples inflammasome activation from extracellular adenosine triphosphate signalling [10].

Species-Specific Receptor Binding Differences

Prochlorperazine exhibits notable species selectivity (Table 2). While affinity for rodent dopamine type 2 receptors remains high, inhibition of the P2X7 purinoceptor is largely absent in murine orthologues. These disparities highlight caution when extrapolating pre-clinical findings.

| Target | Human constant | Rat or mouse constant | Observed consequence | Sources |

|---|---|---|---|---|

| Dopamine type 2 receptor | 2.24 nM [1] | 4.7 nM (rat, recombinant) [2] | Comparable high affinity | |

| P2X7 purinoceptor | Complete current suppression at ten µM [9] | No significant suppression at ten µM (mouse and rat) [9] | Human-specific antagonism |

Molecular Basis of Chemoreceptor Trigger Zone Depression

The chemoreceptor trigger zone, located in the area postrema, expresses dense populations of dopamine type 2 receptors. Antagonism by prochlorperazine prevents dopaminergic activation of cyclic adenosine monophosphate-dependent emetic circuitry, thereby interrupting stimulus transmission to the nucleus tractus solitarius [4] [3]. Concomitant histamine H1 and muscarinic receptor blockade within the vestibular nuclei further attenuates motion-related afferent input, creating a comprehensive anti-emetic pharmacological profile [11].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients